molecular formula C8H6F4O B1304985 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene CAS No. 86256-57-7

1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene

Cat. No.: B1304985
CAS No.: 86256-57-7
M. Wt: 194.13 g/mol
InChI Key: LDJIIVLZXUJESW-UHFFFAOYSA-N
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Description

1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine, methyl, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-fluoro-2-methylbenzene with trifluoromethoxy reagents under specific conditions. For instance, the trifluoromethoxylation of aromatic compounds can be achieved using trifluoromethyl ethers and appropriate catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenolysis of precursor compounds and subsequent purification .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine or trifluoromethoxy groups are replaced by other substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation can produce corresponding carboxylic acids or ketones .

Scientific Research Applications

1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-Fluoro-4-(trifluoromethoxy)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 1-Chloro-4-(trifluoromethoxy)benzene

Comparison: 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can influence its reactivity and properties compared to other trifluoromethoxy-substituted benzenes.

Properties

IUPAC Name

1-fluoro-2-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJIIVLZXUJESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382581
Record name 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86256-57-7
Record name 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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